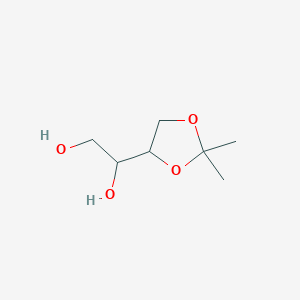

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol

Description

Properties

IUPAC Name |

1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-4-6(11-7)5(9)3-8/h5-6,8-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZABFXBQVVXUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551635 | |

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113411-98-6 | |

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dihydroxylation of 2-Vinyl-1,3-Dioxolane Derivatives

Osmium Tetroxide-Catalyzed Dihydroxylation

The most direct method involves the dihydroxylation of 2-vinyl-1,3-dioxolane using osmium tetroxide (OsO₄) as the oxidizing agent. Key steps include:

- Synthesis of 2-Vinyl-1,3-Dioxolane :

Acrolein reacts with ethane-1,2-diol under acid catalysis (pyridinium p-toluenesulfonate) in a Dean-Stark apparatus to yield 2-vinyl-1,3-dioxolane via azeotropic removal of water. Typical conditions involve refluxing in pentane/ether (24% yield after distillation).

- Dihydroxylation Reaction :

A 4% aqueous OsO₄ solution and N-methylmorpholine N-oxide (NMO) as a co-oxidant are added to 2-vinyl-1,3-dioxolane in acetone/water (5:1). The reaction proceeds at room temperature overnight, followed by quenching with sodium thiosulfate. This method achieves 81% yield of 1-(1,3-dioxolan-2-yl)ethane-1,2-diol after purification.

Stereochemical Considerations

The anti-addition mechanism of OsO₄ ensures vicinal diol formation with syn stereochemistry . However, the dioxolane ring’s existing stereochemistry (from acrolein cyclization) influences the final product’s configuration.

Epoxide Ring-Opening Strategies

Acid-Catalyzed Hydrolysis of Dioxolane Epoxides

Epoxide intermediates derived from dioxolanes undergo nucleophilic ring-opening to generate diols:

- Epoxidation :

2-Vinyl-1,3-dioxolane is epoxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane. - Hydrolysis :

The resulting epoxide reacts with water under acidic conditions (e.g., H₂SO₄ in THF/water) to yield the diol. This method reported 86% yield for analogous systems.

Regioselectivity

Acid-catalyzed hydrolysis favors nucleophilic attack at the more substituted carbon, producing a trans-diol configuration. Temperature and solvent polarity modulate selectivity.

Microbial Stereoselective Oxidation

Enantiomer Enrichment via Biocatalysis

Patent EP0426253A1 describes a microbial process for resolving racemic mixtures of dioxolane derivatives:

- Oxidation of S-Enantiomers :

Pseudomonas species selectively oxidize the S-enantiomer of 2,2-dimethyl-1,3-dioxolane-4-methanol to the corresponding carboxylic acid, leaving the R-enantiomer intact. - Crystallization-Induced Resolution :

The R-rich diol is isolated via pH-adjusted crystallization (pH 6–10) of its metal carboxylate salt (e.g., sodium or potassium). Excess R-enantiomer precipitates, achieving 98–99.9% enantiomeric excess (e.e.) .

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Stereochemical Purity

Achieving >99% e.e. requires iterative crystallization or enzymatic resolution. Patent EP0426253A1 emphasizes seeding with pure enantiomer crystals to enhance yield.

Solvent and Temperature Effects

Green Chemistry Alternatives

Recent efforts replace OsO₄ with catalytic KMnO₄ or hydrogen peroxide systems, though yields remain inferior.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidation of solketal can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions typically involve the replacement of functional groups on the solketal molecule with other groups, using reagents like halides or alkylating agents.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

Reduction: Reduction reactions yield alcohols or other reduced forms of the compound.

Substitution: Substitution reactions produce various derivatives depending on the substituent used.

Scientific Research Applications

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol has several scientific research applications across different fields:

Chemistry: Solketal is used as a protecting group for diols in organic synthesis.

Biology: It serves as a building block in the synthesis of biologically active molecules.

Medicine: Solketal derivatives are explored for their potential therapeutic properties.

Industry: It is utilized in the production of polymers and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming a stable ketal with aldehydes and ketones, preventing unwanted reactions at the diol functional group. The molecular targets and pathways involved vary based on the specific biological or industrial application.

Comparison with Similar Compounds

Key Findings and Contrasts

Structural Rigidity vs. Flexibility : The target compound’s dioxolane rings confer rigidity, enhancing stereoselectivity in synthesis. In contrast, analogs like 1-phenylethane-1,2-diol lack this feature, limiting their utility in chiral applications .

Bioactivity: Dioxolane-containing triazoles (e.g., 4g, 4h) exhibit superior antifungal activity compared to non-dioxolane derivatives. Natural derivatives (e.g., L3) focus on niche applications like deodorization .

Synthetic Efficiency : Click chemistry-derived triazoles () achieve high yields (>80%), whereas natural product isolation () yields small quantities (4–9 mg).

Biological Activity

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol, commonly referred to as a dioxolane compound, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C12H22O6

- Molecular Weight : 262.31 g/mol

- CAS Number : 1707-77-3

- Melting Point : 120-122 °C

- Storage Conditions : Recommended at 2°C to 8°C

Pharmacological Effects

Research indicates that dioxolane derivatives exhibit various biological activities including:

- Antioxidant Activity : Dioxolane compounds have shown potential as antioxidants. A study demonstrated that certain derivatives can scavenge free radicals effectively, suggesting their role in preventing oxidative stress-related diseases.

- Anticancer Properties : Some studies have indicated that dioxolane derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Activity : The compound has been tested against several bacterial strains and fungi, showing significant antimicrobial properties. This suggests its potential use as a natural preservative or therapeutic agent in treating infections.

- Neuroprotective Effects : Preliminary studies indicate that dioxolanes may protect neuronal cells from apoptosis induced by neurotoxic agents, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of a specific dioxolane derivative against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study: Antioxidant Properties

In another study focusing on the antioxidant capacity of dioxolane compounds, it was found that these compounds significantly reduced lipid peroxidation in rat liver homogenates. This suggests a protective effect against oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol, and what factors critically influence reaction yield and purity?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of ethylene glycol derivatives. Key factors include:

- Catalyst selection : Strong acids (e.g., H₂SO₄) improve reaction kinetics but may increase side reactions .

- Temperature control : Optimal yields (72–85%) are achieved at 80–100°C, balancing reactivity and decomposition .

- Purification : HPLC or LC-MS is critical for detecting and quantifying impurities (e.g., diketones or unreacted intermediates) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the dioxolane ring structure and hydroxyl group positioning .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (>98%) and detects polar byproducts (e.g., diastereomers) .

Q. How does the presence of the 2,2-dimethyl-1,3-dioxolane moiety influence the compound’s stability under different storage and reaction conditions?

- Methodological Answer :

- Thermal stability : Accelerated aging studies (40°C, 75% RH) show degradation to diketones after 90 days .

- Hydrolytic sensitivity : The dioxolane ring is prone to acid-catalyzed cleavage, requiring anhydrous storage .

- Oxidative stability : Antioxidants (e.g., BHT) mitigate peroxide formation during long-term storage .

Q. What role does this diol serve as an intermediate in multi-step organic syntheses, particularly in pharmaceutical contexts?

- Methodological Answer :

- Protecting group : The dioxolane ring shields vicinal diols during oxidation or glycosylation reactions .

- Chiral building block : Asymmetric synthesis routes leverage its stereochemistry for drug precursors (e.g., antiviral agents) .

Advanced Research Questions

Q. What factorial design approaches are optimal for systematically optimizing reaction parameters in the synthesis of this diol?

- Methodological Answer :

- Full factorial design : Evaluates interactions between temperature, catalyst concentration, and solvent polarity .

- Response surface methodology (RSM) : Identifies non-linear relationships, such as microwave irradiation’s effect on yield (91% at 100W) .

Q. How can researchers reconcile contradictory reports regarding the catalytic efficiency of acid catalysts in the formation of the dioxolane ring?

- Methodological Answer :

- Meta-analysis : Compare substrate-specific reactivity (e.g., electron-withdrawing substituents reduce protonation efficiency) .

- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants under varying acid strengths .

Q. What computational chemistry methods are employed to model the stereoelectronic effects of the dioxolane ring on the diol’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies for ring-opening reactions .

- Molecular dynamics (MD) : Simulates solvent interactions affecting nucleophilic attack on the acetal carbon .

Q. What methodologies enable the detection and quantification of isomeric impurities formed during the acetal protection step in diol synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.